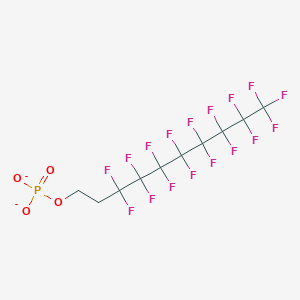

8:2 Fluorotelomer phosphate monoester

Description

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIABSAQIFYEDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874027 | |

| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57678-03-2 | |

| Record name | Mono[2-(perfluorooctyl)ethyl] phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 fluorotelomer phosphate monoester (8:2 monoPAP) is a member of the vast class of per- and polyfluoroalkyl substances (PFAS). Structurally, it consists of an eight-carbon perfluorinated chain attached to a two-carbon ethyl group, which is in turn linked to a monophosphate ester. This amphiphilic nature, with a hydrophobic fluorinated tail and a hydrophilic phosphate head, dictates its environmental behavior and biological interactions.[1][2] 8:2 monoPAP is recognized as a precursor to persistent perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA), raising significant environmental and health concerns.[2][3] This technical guide provides a comprehensive overview of the chemical properties, environmental fate, and analytical methodologies related to 8:2 monoPAP.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 8:2 monoPAP is presented below. These properties are crucial for understanding its environmental transport, partitioning, and biological uptake.

| Property | Value | Reference |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate | [4] |

| CAS Number | 57678-03-2 | [4] |

| Molecular Formula | C₁₀H₆F₁₇O₄P | [4] |

| Molecular Weight | 544.10 g/mol | [4] |

| pKa₁ | 3.20 | [2] |

| pKa₂ | 6.30 | [2] |

| Appearance | White to Off-White Solid | [5] |

| Water Solubility | The phosphate group enhances its water solubility compared to other fluorinated compounds. | [6] |

Environmental Fate and Degradation

The environmental persistence and transformation of 8:2 monoPAP are of primary concern. Its degradation can occur through both abiotic and biotic pathways, ultimately leading to the formation of highly persistent PFAAs.

Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for 8:2 monoPAP in aqueous environments.[3] This process involves the cleavage of the phosphate ester bond, which releases 8:2 fluorotelomer alcohol (8:2 FTOH) and inorganic phosphate.[3] The rate of hydrolysis is pH-dependent, with increased degradation observed under alkaline conditions.[6]

| Condition | Hydrolysis Half-Life | Reference |

| Aerobic Soil | ~10.3 days (for a similar compound, 8:2 fluorotelomer stearate monoester) | [6] |

| Alkaline Conditions | Enhanced degradation | [6] |

Biodegradation

Microbial activity plays a significant role in the transformation of 8:2 monoPAP in the environment. In aerobic soil, 8:2 monoPAP has been observed to biodegrade with a half-life of approximately 10 days.[3] The primary biodegradation step is the cleavage of the ester linkage to form 8:2 FTOH.[3]

| Environment | Biodegradation Half-Life | Key Metabolite | Reference |

| Aerobic Soil | ~10 days | 8:2 Fluorotelomer Alcohol (8:2 FTOH) | [3] |

Biotransformation to Perfluoroalkyl Acids (PFAAs)

Following its initial degradation to 8:2 FTOH, 8:2 monoPAP is a significant precursor to the formation of PFOA and other PFCAs. This biotransformation is a multi-step process that occurs in various environmental compartments and biological systems.

The metabolic pathway from 8:2 monoPAP to PFOA is illustrated below:

Caption: Metabolic pathway of 8:2 monoPAP to PFOA.

Experimental Protocols

Analysis of 8:2 monoPAP in Water by LC-MS/MS

The following protocol outlines a general method for the determination of 8:2 monoPAP in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: A weak anion exchange (WAX) SPE cartridge (e.g., 6 mL, 150 mg) is conditioned with 5 mL of 0.5% ammonium hydroxide in methanol, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.[7]

-

Sample Loading: A 500 mL water sample is passed through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: The cartridge is washed with 5 mL of ultrapure water to remove interfering substances.

-

Elution: The retained 8:2 monoPAP is eluted from the cartridge with 5 mL of 0.5% ammonium hydroxide in methanol.

-

Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume (e.g., 1 mL) of methanol for LC-MS/MS analysis.[8]

Caption: Solid-Phase Extraction (SPE) workflow for 8:2 monoPAP.

2. LC-MS/MS Analysis

-

Chromatographic Column: A C8 or C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 mm x 100 mm) is commonly used for separation.

-

Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of (A) 0.1% ammonium hydroxide in water and (B) methanol.[8]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 8:2 monoPAP.

Signaling Pathway Interactions

Endocrine Disruption

8:2 monoPAP has been identified as a potential endocrine-disrupting chemical (EDC).[6][9] Studies have shown that it can exhibit estrogenic activity, potentially through interaction with the estrogen receptor (ER).[9][10] The binding of 8:2 monoPAP to the ER can trigger a signaling cascade that mimics the effects of endogenous estrogens, leading to the regulation of gene expression.

The following diagram illustrates a simplified model of the estrogen receptor signaling pathway that may be affected by 8:2 monoPAP.

Caption: Simplified Estrogen Receptor signaling pathway.

In silico studies have also suggested that 8:2 monoPAP has the potential to bind to peroxisome proliferator-activated receptors (PPARs), indicating another possible mechanism of endocrine disruption.[2]

Conclusion

This compound is a chemical of significant interest due to its role as a precursor to persistent PFAAs. Its chemical properties, particularly its amphiphilic nature, govern its environmental distribution and biological interactions. Understanding its degradation pathways, including hydrolysis and biodegradation, is crucial for assessing its environmental impact. The biotransformation of 8:2 monoPAP to PFOA highlights a significant indirect exposure route to this persistent and toxic compound. Standardized analytical methods, such as LC-MS/MS, are essential for monitoring its presence in various environmental and biological matrices. Further research into its endocrine-disrupting mechanisms and other toxicological effects is warranted to fully characterize the risks it poses to human health and the environment.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 57678-03-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H6F17O4P | CID 10143739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 57678-03-2 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Evaluation of Endocrine Disruptome and VirtualToxLab for Predicting Per- and Polyfluoroalkyl Substances Binding to Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

An In-depth Technical Guide to the Synthesis of 8:2 Mono-substituted Polyfluoroalkyl Phosphate Ester (8:2 monoPAP) via Telomerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP), a compound of interest within the broader class of per- and polyfluoroalkyl substances (PFAS). The synthesis is achieved through a multi-step telomerization process, which is detailed below, including experimental protocols, quantitative data, and process visualizations.

Introduction

8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a polyfluoroalkyl substance characterized by an eight-carbon perfluorinated chain linked to a phosphate monoester via a two-carbon ethyl group. It is primarily synthesized through a process known as telomerization. This process offers a more specific route to producing linear, even-numbered carbon chain PFAS compared to electrochemical fluorination. Understanding the synthesis of 8:2 monoPAP is critical for researchers studying its environmental fate, toxicological profile, and potential applications, including in the development of drug delivery systems or as a component in specialized materials.

The Telomerization Synthesis Pathway of 8:2 monoPAP

The synthesis of 8:2 monoPAP is a four-stage process, beginning with the telomerization of tetrafluoroethylene (TFE). Each stage is critical for achieving the desired final product.

Stage 1: Telomerization of Tetrafluoroethylene (TFE)

The process commences with the radical-initiated telomerization of tetrafluoroethylene (TFE) with a telogen, typically perfluoroethyl iodide (C₂F₅I). This reaction produces a mixture of linear perfluoroalkyl iodides, often referred to as "Telomer A". The chain length of the resulting telomers is dependent on the molar ratio of the reactants and reaction conditions. To obtain the C₈ perfluoroalkyl chain required for 8:2 monoPAP, the reaction is controlled to favor the addition of three TFE molecules to the perfluoroethyl iodide.

Stage 2: Ethylenation to 8:2 Fluorotelomer Iodide (8:2 FTI)

The perfluorooctyl iodide (C₈F₁₇I) from the previous stage then undergoes a radical addition reaction with ethylene (CH₂=CH₂). This step introduces the two-carbon non-fluorinated spacer, resulting in the formation of 8:2 fluorotelomer iodide (C₈F₁₇CH₂CH₂I), also known as "Telomer B".

Stage 3: Hydrolysis to 8:2 Fluorotelomer Alcohol (8:2 FTOH)

The 8:2 fluorotelomer iodide is subsequently hydrolyzed to replace the terminal iodine atom with a hydroxyl group. This conversion yields 8:2 fluorotelomer alcohol (C₈F₁₇CH₂CH₂OH), the direct precursor to 8:2 monoPAP. This step is a standard hydrolysis reaction, though specific industrial conditions can vary.

Stage 4: Phosphorylation to 8:2 monoPAP

The final step in the synthesis is the phosphorylation of 8:2 fluorotelomer alcohol. This is achieved by reacting the alcohol with a phosphorylating agent, such as phosphorus pentoxide (P₂O₅), to introduce the phosphate monoester group.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of 8:2 monoPAP. It is important to note that specific yield and purity data for industrial processes are often proprietary and not publicly available. The data presented here is a compilation from various scientific literature and patents.

Table 1: Reaction Parameters for the Telomerization of Tetrafluoroethylene

| Parameter | Value | Reference |

| Telogen | Perfluoroethyl iodide (C₂F₅I) | General literature |

| Taxogen | Tetrafluoroethylene (TFE) | General literature |

| Reaction Temperature | 60 to 160°C (catalytic) or 300 to 360°C (thermal) | Patent EP1380557A1; US5268516A |

| Reaction Pressure | 0.1 to 5 MPa (gauge pressure) | Patent EP1380557A1 |

| Catalyst (optional) | Powdery spherical or sintered metal | Patent EP1380557A1 |

| Product Distribution | Mixture of C₄, C₆, C₈, C₁₀, etc. perfluoroalkyl iodides | General literature |

| Yield of C₈ Iodide | Data not publicly available | - |

Table 2: Synthesis of 8:2 Fluorotelomer Iodide and Alcohol

| Reaction Stage | Reactants | Key Conditions | Product | Yield | Purity | Reference |

| Ethylenation | Perfluorooctyl iodide, Ethylene | Radical initiator | 8:2 Fluorotelomer Iodide | Data not publicly available | Data not publicly available | General literature |

| Hydrolysis | 8:2 Fluorotelomer Iodide, Water | Basic or nucleophilic conditions | 8:2 Fluorotelomer Alcohol | Data not publicly available | Data not publicly available | General literature |

Table 3: Phosphorylation of 8:2 Fluorotelomer Alcohol

| Reactant 1 | Reactant 2 | Molar Ratio (FTOH:P₂O₅) | Solvent | Reaction Time | Temperature | Product | Yield | Purity | Reference |

| 8:2 FTOH | Phosphorus Pentoxide (P₂O₅) | 14 mmol : 18 mmol | Acetone | 10 hours | Reflux | 8:2 monoPAP (as ammonium salt) | Average 14% for monoPAPs | >98% (for standards) | ACS Publications (2022) |

Experimental Protocols

Synthesis of 8:2 monoPAP from 8:2 Fluorotelomer Alcohol

This protocol is adapted from a published method for the synthesis of n:2 monoPAPs.

Materials:

-

8:2 Fluorotelomer alcohol (8:2 FTOH)

-

Phosphorus pentoxide (P₂O₅)

-

Acetone (anhydrous)

-

Ammonia solution (25% w/w)

Procedure:

-

A solution of 8:2 FTOH (14 mmol) in acetone is prepared in a round-bottom flask equipped with a reflux condenser.

-

Phosphorus pentoxide (18 mmol) is added portion-wise to the stirred solution.

-

The reaction mixture is heated to reflux and maintained under stirring for 10 hours.

-

After cooling to room temperature, the ammonium salt of the 8:2 mono-substituted polyfluoroalkyl phosphate ester is precipitated by the addition of an ammonia solution (25% w/w).

-

The crude product is collected by filtration and rinsed with acetone to obtain the fine white product.

Purification:

The final product can be further purified by methods such as distillation or chromatography to remove any unreacted starting materials and by-products.

Visualizations

Synthesis Workflow of 8:2 monoPAP

The following diagram illustrates the multi-step synthesis process of 8:2 monoPAP starting from the initial telomerization of TFE.

Caption: Synthesis workflow of 8:2 monoPAP from telomerization.

Biotransformation Pathway of 8:2 monoPAP

8:2 monoPAP is known to be a precursor to persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) in the environment and biological systems. The following diagram outlines this critical biotransformation pathway.

Caption: Biotransformation of 8:2 monoPAP to PFOA.

Conclusion

The synthesis of 8:2 monoPAP via the telomerization process is a well-established, multi-step chemical manufacturing route. While detailed quantitative data for each step of the industrial process is not always publicly accessible, the fundamental chemistry and laboratory-scale protocols provide a solid foundation for researchers. The provided information, tables, and diagrams offer a comprehensive technical guide for professionals in research, and drug development who are working with or studying this important polyfluoroalkyl substance. Further research into optimizing yields and minimizing by-products in the telomerization process remains an area of active interest.

Environmental Sources of 8:2 Fluorotelomer Phosphate Monoester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental sources, fate, and analysis of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP). This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family and is recognized as a significant precursor to the persistent and bioaccumulative perfluorooctanoic acid (PFOA).

Introduction

This compound (8:2 monoPAP) is a polyfluoroalkyl substance used in various industrial and consumer applications. Its structure, consisting of an eight-carbon fluorinated tail and a hydrophilic phosphate group, imparts desirable surface-active properties. However, its environmental presence is of growing concern due to its transformation into highly stable perfluoroalkyl carboxylic acids (PFCAs). This guide summarizes the current understanding of its environmental sources, presents quantitative data on its occurrence, details analytical methodologies, and illustrates its environmental pathways.

Primary and Secondary Environmental Sources

The presence of 8:2 monoPAP in the environment is a result of both direct and indirect releases.

Direct Sources:

-

Industrial and Consumer Products: 8:2 monoPAP is utilized in the manufacturing of fluorotelomer-based surfactants and polymers. These are applied to a variety of products to provide oil and water repellency, including:

-

Aqueous Film-Forming Foams (AFFF): While not a primary component, 8:2 monoPAP can be present in some AFFF formulations used for firefighting, leading to localized contamination of soil and groundwater at training sites and incident locations.[1]

Indirect Sources:

-

Degradation of 8:2 diPAP: A significant environmental source of 8:2 monoPAP is the biotransformation of its corresponding diester, 8:2 fluorotelomer phosphate diester (8:2 diPAP).[1] 8:2 diPAP is also used in industrial and consumer products and can degrade into 8:2 monoPAP in various environmental compartments, including soil, sediment, and within organisms.[1]

-

Wastewater Treatment Plants (WWTPs): WWTPs are considered significant point sources of PFAS into the environment. 8:2 monoPAP has been detected in sewage sludge (biosolids), and the land application of these biosolids can lead to the contamination of terrestrial and aquatic ecosystems.[1][2]

Quantitative Data on Environmental Occurrence

The following table summarizes the reported concentrations of this compound in various environmental matrices.

| Environmental Matrix | Location | Concentration Range | Mean/Median Concentration | Reference |

| Drinking Water | Three cities in China | - | 3.6 ng/L | [3] |

| Groundwater | North China Plain | <0.001 - 2.7 ng/g | - | [4] |

| Food Contact Materials | Fast-food restaurants in France | Detected | Lower than 8:2 diPAP | [1] |

Environmental Fate and Transformation

8:2 monoPAP is not environmentally stable and undergoes degradation through both abiotic and biotic processes, leading to the formation of other PFAS.

-

Hydrolysis: The primary abiotic degradation pathway for 8:2 monoPAP is hydrolysis, which involves the cleavage of the phosphate ester bond to release 8:2 fluorotelomer alcohol (8:2 FTOH) and inorganic phosphate.[1] This process is influenced by environmental conditions such as pH.[1]

-

Biodegradation: In soil and activated sludge, microorganisms can biotransform 8:2 monoPAP.[1] The initial step is the cleavage of the ester linkage to form 8:2 FTOH.[1] This intermediate is then further degraded through a series of oxidation steps to form various PFCAs, most notably PFOA.[1] Studies have shown that the half-life of 8:2 FTOH in soil can be on the order of days.[1]

Experimental Protocols

The standard analytical method for the quantification of 8:2 monoPAP in environmental samples is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction

-

Water Samples:

-

Acidify the water sample (e.g., 500 mL) to pH 3-4.

-

Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge.

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with a solution of 25mM ammonium acetate in 50:50 methanol:water.

-

Elute the analytes with 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 1 mL of 80:20 methanol:water).

-

-

Soil and Sediment Samples:

-

Homogenize and lyophilize the sample.

-

Weigh approximately 2 g of the dried sample into a polypropylene tube.

-

Add internal standards.

-

Extract the sample with an appropriate solvent mixture (e.g., 10 mL of 90:10 acetonitrile:water) using ultrasonication or shaking.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process.

-

Combine the extracts and concentrate them.

-

Perform a clean-up step using a dispersive sorbent like graphitized carbon black or a suitable SPE cartridge to remove matrix interferences.

-

Evaporate the cleaned extract and reconstitute in a suitable solvent.

-

2. Instrumental Analysis: LC-MS/MS

-

Liquid Chromatography (LC):

-

Column: A C8 or C18 reversed-phase column is typically used (e.g., Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 mm × 100 mm).

-

Mobile Phase: A gradient elution is commonly employed with a mixture of methanol and water, often with an additive like ammonium hydroxide or ammonium acetate to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor ion for 8:2 monoPAP is typically [M-H]⁻ at m/z 599, which is fragmented to produce specific product ions for quantification and confirmation.[1]

-

Visualizations

Caption: Environmental sources of this compound.

Caption: Degradation pathway of 8:2 fluorotelomer phosphate esters.

Caption: General experimental workflow for 8:2 monoPAP analysis.

References

- 1. This compound | 57678-03-2 | Benchchem [benchchem.com]

- 2. Uptake, Tissue Distribution, and Elimination of 8:2 Polyfluoroalkyl Phosphate Diesters in Mytilus galloprovincialis | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

8:2 monoPAP as a PFOA precursor compound

An In-depth Technical Guide on 8:2 monoPAP as a PFOA Precursor Compound

Introduction

The 8:2 monosubstituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS).[1] Specifically, it is a polyfluoroalkyl substance, meaning it contains a non-fluorinated portion that can be degraded.[1] These compounds are products of the telomerization process and have been used in a variety of industrial and consumer products, including food packaging and textiles, due to their ability to repel oil and water.[1][2]

A significant environmental and health concern associated with 8:2 monoPAP is its capacity to act as a precursor to the highly persistent and more well-studied perfluorooctanoic acid (PFOA).[1] Through a series of abiotic and biotic transformation processes in the environment and within organisms, 8:2 monoPAP can degrade, ultimately contributing to the environmental burden of PFOA.[1][3] This guide provides a detailed technical overview of 8:2 monoPAP, focusing on its transformation pathways to PFOA, quantitative data from relevant studies, and the experimental protocols used to investigate these processes.

Chemical Structure and Properties

The chemical structure of 8:2 monoPAP is key to its behavior as a PFOA precursor. The "8:2" designation refers to an eight-carbon perfluorinated (C8F17) chain linked to a two-carbon ethyl group (-CH2CH2-).[1] This fluorotelomer group is, in turn, connected to a phosphate monoester group (-O-PO(OH)2).[1] This amphiphilic structure, with a hydrophobic fluorinated tail and a hydrophilic phosphate head, enhances its water solubility compared to other fluorinated compounds.[1][2]

Transformation Pathways to PFOA

The conversion of 8:2 monoPAP to PFOA involves a multi-step process that can be initiated by both abiotic and biotic mechanisms. The initial and critical step is the cleavage of the phosphate ester linkage to release 8:2 fluorotelomer alcohol (8:2 FTOH).[1][2]

Abiotic Degradation: Hydrolysis

Hydrolysis is the primary abiotic pathway for the degradation of 8:2 monoPAP.[1] This reaction cleaves the phosphate ester bond, yielding 8:2 FTOH and inorganic phosphate.[1][2] The rate of hydrolysis is influenced by environmental conditions, particularly pH, with faster degradation observed under alkaline conditions.[1] MonoPAPs are noted to be hydrolytically unstable and tend to degrade more rapidly than their diester (diPAP) counterparts.[2]

Biotic Degradation: Biotransformation

Microbial communities in soil, wastewater treatment plants, and the gut play a significant role in the transformation of 8:2 monoPAP.[1][4][5]

-

Initial Hydrolysis to 8:2 FTOH : Similar to abiotic processes, the first step in biotransformation is the enzymatic hydrolysis of the phosphate ester, releasing 8:2 FTOH.[2][4] This has been observed in various systems, including aerobic soil microcosms and human fecal suspensions.[1][4]

-

Oxidation of 8:2 FTOH to PFOA : Once formed, 8:2 FTOH undergoes further microbial oxidation, primarily through a β-oxidation-like mechanism, to form a series of intermediate metabolites and ultimately PFOA.[2][5] This pathway involves the following key steps:

-

8:2 FTOH is oxidized by alcohol dehydrogenase to 8:2 fluorotelomer aldehyde (8:2 FTAL) .[2]

-

8:2 FTAL is subsequently oxidized by aldehyde dehydrogenase to 8:2 fluorotelomer carboxylic acid (8:2 FTCA) .[2]

-

8:2 FTCA is then converted to 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA) .[2]

-

Finally, 8:2 FTUCA undergoes further transformation to yield PFOA as the primary terminal product.[2]

-

While PFOA is the major end-product, this degradation pathway can also lead to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs), such as perfluorohexanoic acid (PFHxA), and odd-chain PFCAs.[4][5][6]

Quantitative Data

The transformation of 8:2 monoPAP to PFOA has been quantified in various studies, providing insights into its environmental fate and potential for human exposure.

Table 1: Half-Life and Degradation Rates of 8:2 monoPAP and Intermediates

| Compound | Matrix | Condition | Half-Life (t½) | Citation |

|---|---|---|---|---|

| 8:2 monoPAP (as model) | Aerobic Soil | Laboratory | ~10.3 days | [2] |

| 8:2 FTOH | Aerobic Soil | Laboratory | ~2 days | [2] |

| 8:2 diPAP | Aerobic Soil | Semi-dynamic reactor | >1000 days |[7][8] |

Table 2: Molar Transformation Yields and Metabolite Distribution

| Precursor | System | Major Metabolites (% of initial molar amount) | Citation |

|---|---|---|---|

| 8:2 diPAP | Aerobic Soil (112 days) | PFOA (2.1%) | [7] |

| 8:2 diPAP | Field Lysimeter (2 years) | PFOA and other PFCAs in leachate (20.8%) | [8][9] |

| 8:2 FTOH | Soil-Plant System (Maize) | PFOA (6.7%), PFHpA (2.6%), PFHxA (1.0%) | [6] |

| 8:2 monoPAP | Human Fecal Suspension | FTUCA > FTCA > Ketone ≈ PFHxA |[4][10][11] |

Table 3: Transformation Rates in Biological Systems

| Precursor | System | Transformation | Observation | Citation |

|---|

| 8:2 monoPAP | Human S9 Fractions & Fecal Suspension | 8:2 monoPAP → 8:2 FTOH | Rate: Liver S9 > Intestine S9 > Fecal Suspension |[4][10][11] |

Experimental Protocols

Understanding the transformation of 8:2 monoPAP requires robust experimental designs and sensitive analytical techniques.

Protocol: In Vitro Biotransformation in Human Fecal Suspensions

This protocol is representative of studies investigating the role of the gut microbiome in PFAS transformation.[4][10][11]

-

Sample Collection and Preparation : Human fecal samples are collected from healthy donors. The samples are homogenized and suspended in a buffer (e.g., phosphate buffer) to a specific concentration. Protein content is determined using a standard assay (e.g., BCA Protein Assay).[10]

-

Incubation : All incubations are performed under strict anaerobic conditions to mimic the colon environment.[4][10]

-

Reaction Termination and Sample Extraction :

-

Reactions are terminated by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt enzymatic activity.[4]

-

Internal standards are added to the samples to correct for matrix effects and variations in extraction efficiency.

-

Samples are centrifuged, and the supernatant is collected for analysis. Further solid-phase extraction (SPE) cleanup may be employed to remove interferences.

-

-

Analysis : Samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS/MS) to identify and quantify the parent compound (8:2 monoPAP) and its metabolites (e.g., 8:2 FTOH, FTCA, FTUCA, PFOA).[4][11]

Analytical Methodologies

The accurate detection and quantification of 8:2 monoPAP and its transformation products are critical.

-

Instrumentation : LC-MS/MS is the most common and preferred technique due to its high sensitivity and specificity for analyzing these compounds in complex matrices like environmental and biological samples.[1][12] High-resolution mass spectrometry (HRMS) is also used for identifying unknown transformation products.[1]

-

Sample Preparation : Efficient extraction is crucial. Different solvent mixtures are used depending on the matrix. For soil, adding acetic acid can enhance the recovery of PAPs and inhibit hydrolysis during extraction.[7] Solid-phase extraction (SPE) is frequently used to clean up and concentrate extracts before instrumental analysis.

-

Quality Control : Strict quality control measures are necessary to avoid background contamination, as PFAS are present in many laboratory materials.[3][13] This includes the regular analysis of procedural blanks, the use of reference materials or matrix spikes, and avoiding fluoropolymer materials in the sample path.[13]

Conclusion

8:2 monoPAP is a significant, though indirect, source of the persistent and toxic compound PFOA in the environment. Its transformation is driven by both abiotic hydrolysis and, more significantly, biotic pathways mediated by microorganisms in various ecosystems and within organisms, including humans. The primary biotransformation pathway proceeds via the intermediate 8:2 FTOH, which is subsequently oxidized to PFOA. Understanding the kinetics, pathways, and influencing factors of this transformation is crucial for accurately assessing the risks associated with 8:2 monoPAP and for developing effective regulatory and remediation strategies for the broader class of PFAS compounds. Continued research using advanced analytical methods will further elucidate the contribution of such precursor compounds to the overall environmental burden of PFOA.

References

- 1. 8:2 Fluorotelomer phosphate monoester | 57678-03-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 57678-03-2 [smolecule.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. The human fecal microbiome contributes to the biotransformation of the PFAS surfactant 8:2 monosubstituted polyfluoroalkyl phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Degradation and Plant Transfer Rates of Seven Fluorotelomer Precursors to Perfluoroalkyl Acids and F-53B in a Soil-Plant System with Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aerobic biotransformation of polyfluoroalkyl phosphate esters (PAPs) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the Transformation and Leaching Behavior of Two Polyfluoroalkyl Phosphate Diesters in a Field Lysimeter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The human fecal microbiome contributes to the biotransformation of the PFAS surfactant 8:2 monosubstituted polyfluoroalkyl phosphate ester - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. hbm4eu.eu [hbm4eu.eu]

- 13. aoac.org [aoac.org]

Abiotic Degradation of 8:2 MonoPAP: A Technical Guide

This technical guide provides a comprehensive overview of the abiotic degradation pathways of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP), a compound of significant environmental interest due to its potential to transform into persistent per- and polyfluoroalkyl substances (PFAS). This document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the environmental fate of PFAS.

Executive Summary

The primary abiotic degradation pathway for 8:2 monoPAP is hydrolysis, a process that is significantly influenced by pH. This initial cleavage of the phosphate ester bond yields 8:2 fluorotelomer alcohol (8:2 FTOH). While 8:2 monoPAP itself exhibits limited susceptibility to direct photolysis, its hydrolysis product, 8:2 FTOH, undergoes indirect photolysis mediated by hydroxyl radicals. This secondary degradation process leads to the formation of a series of intermediate compounds, ultimately resulting in the formation of persistent perfluorinated carboxylic acids (PFCAs), including perfluorooctanoic acid (PFOA).

Hydrolysis of 8:2 monoPAP

Hydrolysis is the principal abiotic mechanism initiating the degradation of 8:2 monoPAP in aqueous environments.[1] The process involves the nucleophilic attack on the phosphorus center, leading to the cleavage of the phosphate-oxygen bond and the release of 8:2 FTOH and inorganic phosphate.[1][2] Kinetic studies have shown that this hydrolysis follows first-order reaction kinetics.[2]

Influence of pH

The rate of hydrolysis of 8:2 monoPAP is highly dependent on the pH of the surrounding medium, with significantly enhanced degradation observed under alkaline conditions.[1][2] This is a critical factor in predicting the persistence of 8:2 monoPAP in various environmental compartments.

Table 1: Hydrolysis Data for 8:2 monoPAP

| Condition | Hydrolysis Rate Constant (k) | Estimated Half-life | Reference |

| Alkaline | 0.05 - 0.1 h⁻¹ | Not Specified | [1] |

| Environmental Conditions | Slow | >26 years | [1] |

Experimental Protocol for Hydrolysis Studies

The following provides a generalized protocol for investigating the abiotic hydrolysis of 8:2 monoPAP.

Objective: To determine the hydrolysis rate of 8:2 monoPAP as a function of pH.

Materials:

-

8:2 monoPAP standard

-

High-purity water (e.g., Milli-Q)

-

Buffer solutions (pH 4, 7, and 9)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Prepare stock solutions of 8:2 monoPAP in methanol.

-

In separate amber glass vials, prepare aqueous solutions of 8:2 monoPAP at a known concentration in each of the buffer solutions (pH 4, 7, and 9).

-

Include control samples with high-purity water.

-

Incubate the vials at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

At predetermined time intervals, collect aliquots from each vial.

-

Quench the hydrolysis reaction immediately, for example, by adding a strong acid or by freezing.

-

Analyze the samples for the concentration of 8:2 monoPAP and the formation of 8:2 FTOH using a validated LC-MS/MS method.

-

Calculate the first-order rate constants and half-lives for the degradation of 8:2 monoPAP at each pH.

Photolysis of 8:2 monoPAP and its Degradation Product 8:2 FTOH

Direct photolysis of 8:2 monoPAP is not considered a significant degradation pathway. However, its primary hydrolysis product, 8:2 FTOH, is susceptible to indirect photolysis in aqueous environments.[3][4][5] This process is primarily driven by the reaction with hydroxyl radicals (•OH), which are naturally present in sunlit surface waters.

Indirect Photolysis of 8:2 FTOH

The photolytic degradation of 8:2 FTOH proceeds through a series of oxidation steps, leading to the formation of several intermediate products before ultimately yielding persistent PFCAs. The major products include 8:2 fluorotelomer aldehyde and 8:2 fluorotelomer carboxylic acid (8:2 FTCA), with PFOA being a major end product.[3][4][5]

Table 2: Photolysis Half-lives of 8:2 FTOH in Various Aqueous Media

| Medium | Condition | Half-life (hours) | Reference |

| Aqueous Solution | 10 mM H₂O₂ | 0.83 ± 0.20 | [3][4][5] |

| Aqueous Solution | 100 µM H₂O₂ | 38.0 ± 6.0 | [3][4][5] |

| Synthetic Field Water | - | 30.5 ± 8.0 to 163.1 ± 3.0 | [3][4][5] |

| Lake Ontario Water | - | 93.2 ± 10.0 | [3][4][5] |

Experimental Protocol for Photolysis Studies

The following protocol outlines a general procedure for investigating the indirect photolysis of 8:2 FTOH.

Objective: To determine the indirect photolysis rate and identify the degradation products of 8:2 FTOH in aqueous solutions.

Materials:

-

8:2 FTOH standard

-

High-purity water

-

Hydrogen peroxide (H₂O₂) as a source of hydroxyl radicals

-

Natural water samples (e.g., lake water)

-

Quartz tubes (transparent to UV light)

-

A solar simulator or a suitable UV lamp

-

LC-MS/MS system

Procedure:

-

Prepare aqueous solutions of 8:2 FTOH in high-purity water, synthetic field water, and natural water samples in quartz tubes.

-

For indirect photolysis experiments, add a known concentration of a photosensitizer, such as hydrogen peroxide.

-

Include dark control samples wrapped in aluminum foil to assess any non-photolytic degradation.

-

Expose the samples to a light source with a known spectral output and intensity, simulating natural sunlight.

-

At specific time intervals, withdraw samples for analysis.

-

Analyze the samples for the concentration of 8:2 FTOH and its degradation products (e.g., 8:2 fluorotelomer aldehyde, 8:2 FTCA, PFOA) using a validated LC-MS/MS method.

-

Determine the pseudo-first-order rate constants and half-lives for the photolytic degradation of 8:2 FTOH.

Analytical Methodologies

The accurate quantification of 8:2 monoPAP and its degradation products is crucial for understanding its environmental fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective analytical technique for this purpose due to its high sensitivity and selectivity.

Sample Preparation

-

Water Samples: Direct injection or solid-phase extraction (SPE) for pre-concentration.

-

Solid Samples (e.g., soil, sediment): Solvent extraction followed by SPE cleanup.

LC-MS/MS Analysis

-

Chromatography: Reversed-phase liquid chromatography (e.g., C18 column) is typically used for separation.

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly employed for the analysis of these acidic and polar compounds.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of target analytes.

Conclusion

The abiotic degradation of 8:2 monoPAP is a multi-step process initiated by pH-dependent hydrolysis to form 8:2 FTOH. While 8:2 monoPAP is resistant to direct photolysis, the resulting 8:2 FTOH readily undergoes indirect photolysis, leading to the formation of various transformation products, including the persistent and regulated compound PFOA. Understanding these degradation pathways and the factors that influence their rates is essential for accurately assessing the environmental risks associated with 8:2 monoPAP and other polyfluoroalkyl substances. Further research is needed to obtain more detailed quantitative data on the hydrolysis of 8:2 monoPAP under a wider range of environmental conditions to improve the accuracy of environmental fate models.

References

- 1. This compound | 57678-03-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 57678-03-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous photolysis of 8:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aqueous photolysis of 8:2 fluorotelomer alcohol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

Microbial Biotransformation of 8:2 Fluorotelomer Phosphate Monoester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8:2 fluorotelomer phosphate monoester (8:2 FTMP) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of chemicals of emerging concern due to their persistence, bioaccumulation, and potential toxicity. A significant environmental fate of 8:2 FTMP is its biotransformation by microorganisms into other poly- and perfluorinated compounds, including the highly persistent and well-studied perfluorooctanoic acid (PFOA). This technical guide provides an in-depth overview of the microbial biotransformation of 8:2 FTMP, summarizing key degradation pathways, quantitative data from various studies, and detailed experimental protocols for researchers in the field. The information is presented to be a valuable resource for scientists and professionals involved in environmental science, toxicology, and drug development to understand the environmental behavior of this important PFAS precursor.

Introduction

This compound (8:2 FTMP) is a polyfluoroalkyl substance used in a variety of industrial and consumer products for its surfactant properties. Its chemical structure consists of an eight-carbon fluorinated telomer chain linked to a phosphate group. While not persistent in its original form, 8:2 FTMP is considered a precursor to persistent perfluoroalkyl acids (PFAAs)[1][2]. Microbial communities in various environments, including soil, activated sludge, and sediments, can biotransform 8:2 FTMP, leading to the formation of more stable and potentially more toxic degradation products[1][2]. Understanding the pathways and kinetics of this biotransformation is crucial for assessing the environmental risks associated with 8:2 FTMP and for developing potential bioremediation strategies.

Biotransformation Pathways

The microbial biotransformation of 8:2 FTMP is a multi-step process that can occur under both aerobic and anaerobic conditions, leading to a variety of intermediate and terminal products. The initial and often rate-limiting step is the enzymatic hydrolysis of the phosphate ester bond, releasing the 8:2 fluorotelomer alcohol (8:2 FTOH)[1][2]. Subsequent degradation of 8:2 FTOH proceeds through different pathways depending on the redox conditions.

Aerobic Biotransformation

Under aerobic conditions, the biotransformation of 8:2 FTOH is relatively rapid and leads to the formation of several key intermediates and terminal perfluorinated carboxylic acids (PFCAs). The generally accepted pathway involves the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, followed by further degradation.

Anaerobic Biotransformation

Under anaerobic conditions, the biotransformation of 8:2 FTOH also occurs, but the pathways and end products can differ from aerobic degradation. The initial hydrolysis to 8:2 FTOH is the same. However, subsequent steps may proceed at a slower rate and can lead to the accumulation of different intermediates.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the microbial biotransformation of 8:2 fluorotelomer compounds.

Table 1: Half-lives of 8:2 Fluorotelomer Compounds in Different Matrices

| Compound | Matrix | Redox Condition | Half-life | Reference |

| 8:2 FTMP | Aerobic Soil | Aerobic | ~10 days | [2] |

| 8:2 FTOH | Aerobic Soil | Aerobic | < 5 days | [3] |

| 8:2 FTOH | AFFF-impacted Soil | Aerobic | 3 days | [4] |

| 8:2 FTOH | AFFF-impacted Soil | Nitrate-reducing | 12.5 - 36.5 days | [4] |

| 8:2 FTS | Aerobic Soil | Aerobic | 10.3 days | [5] |

| 8:2 FTAC | Aerobic Soil | Aerobic | ≤ 5 days | [1] |

| 8:2 FTMAC | Aerobic Soil | Aerobic | 15 days | [1] |

Table 2: Molar Conversion of 8:2 Fluorotelomer Compounds to Key Metabolites

| Parent Compound | Metabolite | Molar Yield (%) | Incubation Time (days) | Matrix | Redox Condition | Reference |

| 8:2 FTS | PFOA | 1.7 ± 0.07 | 80 | Aerobic Soil | Aerobic | [5] |

| 8:2 FTAC/FTMAC | PFOA | up to 10.3 | 105 | Aerobic Soil | Aerobic | [1] |

| 8:2 FTOH | PFOA | 0.3 | 181 | Digester Sludge | Anaerobic | [6][7] |

| 8:2 FTOH | 8:2 FTCA | 18 | 181 | Digester Sludge | Anaerobic | [6][7] |

| 8:2 FTOH | 8:2 FTUCA | 5.1 | 181 | Digester Sludge | Anaerobic | [6][7] |

| 8:2 FTOH | 7:3 Acid | 27 | 181 | Digester Sludge | Anaerobic | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 8:2 FTMP biotransformation.

Aerobic Soil Microcosm Study

This protocol describes a typical laboratory investigation of 8:2 FTMP biotransformation in aerobic soil.

Materials:

-

Fresh soil, sieved (<2 mm)

-

8:2 FTMP standard

-

Serum bottles (e.g., 125 mL)

-

Crimp caps with PTFE-lined septa

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Syringes and needles

-

Incubator

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Soil Preparation: Collect fresh soil from a relevant site. Sieve the soil to <2 mm to ensure homogeneity. Adjust the moisture content to a desired level (e.g., 60% of water holding capacity).

-

Microcosm Setup: Add a known amount of prepared soil (e.g., 20 g dry weight equivalent) to each serum bottle. Prepare triplicate microcosms for each time point, plus sterile controls (autoclaved soil).

-

Spiking: Prepare a stock solution of 8:2 FTMP in methanol. Spike the soil in each microcosm to achieve the desired initial concentration (e.g., 1 µg/g). Allow the solvent to evaporate in a fume hood.

-

Incubation: Seal the serum bottles with crimp caps. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), sacrifice triplicate live microcosms and one sterile control.

-

Extraction:

-

To each soil sample, add a known volume of extraction solvent (e.g., 20 mL of acetonitrile).

-

Shake vigorously for a set period (e.g., 30 minutes).

-

Centrifuge the samples to separate the soil from the supernatant.

-

Collect the supernatant. Repeat the extraction process on the soil pellet at least once more and combine the supernatants.

-

Filter the combined extract through a 0.22 µm filter into an autosampler vial.

-

-

Analysis: Analyze the extracts for 8:2 FTMP and its degradation products using a validated LC-MS/MS method.

Anaerobic Activated Sludge Digestion

This protocol outlines a method to study the biotransformation of 8:2 FTMP under anaerobic conditions using activated sludge.

Materials:

-

Anaerobic activated sludge from a wastewater treatment plant

-

8:2 FTMP standard

-

Anaerobic medium

-

Serum bottles

-

Butyl rubber stoppers and aluminum crimp caps

-

Nitrogen gas (oxygen-free)

-

Incubator shaker

-

LC-MS/MS system

Procedure:

-

Sludge and Medium Preparation: Obtain fresh anaerobic activated sludge. Prepare an anaerobic mineral medium and sparge with nitrogen gas to remove oxygen.

-

Microcosm Setup: In an anaerobic glovebox, add a specific volume of sludge and anaerobic medium to serum bottles (e.g., 50 mL sludge and 50 mL medium in a 160 mL bottle).

-

Spiking: Spike the microcosms with a stock solution of 8:2 FTMP to the desired concentration.

-

Incubation: Seal the bottles and incubate them in the dark on a shaker at a constant temperature (e.g., 35°C).

-

Sampling: At regular intervals, withdraw liquid samples from the microcosms using a gas-tight syringe.

-

Sample Preparation: Centrifuge the collected sample to pellet the solids. Extract the supernatant and the solid phase separately with an appropriate solvent (e.g., acetonitrile).

-

Analysis: Analyze the extracts using LC-MS/MS.

LC-MS/MS Analysis

This section provides a general protocol for the quantification of 8:2 FTMP and its metabolites. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with a modifier (e.g., 2 mM ammonium acetate)

-

Mobile Phase B: Methanol or Acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 20 µL

MS/MS Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be determined and optimized.

-

Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum sensitivity.

Quantification:

-

Quantification is typically performed using an internal standard method with isotopically labeled standards for each analyte where available. Calibration curves are generated using a series of standard solutions of known concentrations.

Conclusion

The microbial biotransformation of this compound is a complex process that contributes to the environmental burden of persistent perfluoroalkyl acids. This guide has provided a comprehensive overview of the known degradation pathways, a summary of quantitative data on transformation rates and product formation, and detailed experimental protocols to aid researchers in this field. Further research is needed to fully elucidate the diversity of microorganisms and enzymes involved in these transformations and to assess the environmental fate of the numerous intermediate products. A thorough understanding of these processes is essential for developing effective risk assessment and remediation strategies for PFAS-contaminated sites.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of fluorotelomer alcohols and their degradation products in biosolids-amended soils and plants using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eag.com [eag.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Method development for the determination of residual fluorotelomer raw materials and perflurooctanoate in fluorotelomer-based products by gas chromatography and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

8:2 MonoPAP in Food Packaging: A Technical Guide for Researchers

An in-depth examination of the occurrence, analysis, and toxicological implications of 8:2 mono[2-(perfluorooctyl)ethyl] phosphate (8:2 monoPAP) in food packaging materials.

This technical guide provides a comprehensive overview of 8:2 monoPAP, a polyfluoroalkyl substance (PFAS) found in food contact materials (FCMs). It is intended for researchers, scientists, and professionals in drug development who are investigating the environmental and health impacts of these compounds.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals used in a wide array of industrial and consumer products due to their unique properties, including resistance to heat, oil, and water.[1][2] In the food packaging industry, PFAS, including polyfluoroalkyl phosphate esters (PAPs), are applied to paper and board to prevent grease from leaking through.[1][3] 8:2 monoPAP is one such compound that has been identified in various food packaging materials.[4][5] Concerns have been raised about the migration of these substances from packaging into food, leading to human exposure.[1][4] This guide details the current knowledge on the occurrence of 8:2 monoPAP, the analytical methods for its detection, and its toxicological profile.

Occurrence of 8:2 monoPAP in Food Packaging Materials

Studies have detected 8:2 monoPAP in various food packaging materials, particularly those made from paper and cardboard. The concentrations can vary depending on the product type and the manufacturing process.

| Food Packaging Material Type | Concentration of 8:2 monoPAP | Reference |

| Various Food Packaging | <0.001–2.7 ng/g | [4] |

Analytical Methodologies for Detection

The accurate quantification of 8:2 monoPAP in food packaging materials is crucial for assessing human exposure and ensuring regulatory compliance. The primary analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Sample Preparation and Extraction

A common protocol for extracting 8:2 monoPAP from solid food packaging samples involves the following steps:

-

Sample Comminution: The packaging material is typically cut or broken into small pieces to increase the surface area for extraction.

-

Solvent Extraction: Methanol is a frequently used solvent for extraction. The sample is immersed in methanol and subjected to ultrasonication for a specified duration (e.g., 30 minutes). This process is often repeated multiple times to ensure efficient extraction.[4]

-

Extract Filtration and Concentration: The resulting extract is filtered to remove solid particles and then concentrated, often under a stream of nitrogen, to increase the analyte concentration before instrumental analysis.

Instrumental Analysis

UPLC-MS/MS is a powerful tool for the sensitive and selective detection of 8:2 monoPAP. Key aspects of the instrumental analysis include:

-

Chromatographic Separation: A C18 reversed-phase column is typically used to separate 8:2 monoPAP from other components in the extract.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity. A potential interference in the MRM transition of 8:2 monoPAP (543 m/z > 97 m/z) can occur from 8:2 FTOH-sulfate. Therefore, an additional MRM transition is recommended to resolve this potential interference.[3]

Toxicology and Biotransformation

The toxicological profile of 8:2 monoPAP is of significant interest due to its potential to contribute to the body burden of more persistent perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA).

Biotransformation to PFOA

8:2 monoPAP is considered a precursor to PFOA.[6] In vivo studies in rats have demonstrated that 8:2 monoPAP can be absorbed and biotransformed into PFOA.[3] This transformation is a significant indirect pathway for human exposure to PFOA.[3] The biotransformation process involves several steps, including the initial cleavage of the phosphate ester linkage.[7]

Endocrine Disruption

There is evidence to suggest that 8:2 monoPAP can affect the synthesis of sex hormones, indicating potential endocrine-disrupting activity.[8]

Signaling Pathways and Experimental Workflows

To visualize the biotransformation of 8:2 monoPAP and a typical analytical workflow, the following diagrams are provided in the DOT language.

Caption: Biotransformation pathway of 8:2 monoPAP to PFOA.

Caption: Experimental workflow for 8:2 monoPAP analysis.

References

- 1. accustandard.com [accustandard.com]

- 2. toxicology.org [toxicology.org]

- 3. Exploring Indirect Sources of Human Exposure to Perfluoroalkyl Carboxylates (PFCAs): Evaluating Uptake, Elimination, and Biotransformation of Polyfluoroalkyl Phosphate Esters (PAPs) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Summer 2023 research snapshot: PFAS in food packaging, food, and potential health impacts | Food Packaging Forum [foodpackagingforum.org]

- 5. rivm.nl [rivm.nl]

- 6. 8:2 Fluorotelomer phosphate monoester | 57678-03-2 | Benchchem [benchchem.com]

- 7. Buy this compound | 57678-03-2 [smolecule.com]

- 8. foodpackagingforum.org [foodpackagingforum.org]

An In-depth Technical Guide to the Structural Characteristics of 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical characteristics of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP). As a member of the per- and polyfluoroalkyl substances (PFAS) family, 8:2 monoPAP is of significant interest due to its unique properties and its role as a precursor to persistent perfluorinated compounds. This document details its chemical identity, summarizes its key physicochemical properties, outlines its synthesis and analytical methodologies, and describes its principal degradation pathways. The information is presented to support research, scientific analysis, and developmental applications involving this compound.

Chemical Identity and Structure

This compound (8:2 monoPAP) is a complex organofluorine compound. Its structure is characterized by a hydrophobic, perfluorinated eight-carbon tail linked via a two-carbon ethyl spacer to a hydrophilic phosphate monoester head group.[1][2] This amphiphilic nature governs its environmental behavior and interactions with biological systems.

The key structural identifiers for 8:2 monoPAP are:

-

IUPAC Name: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate[3]

-

Molecular Formula: C₁₀H₆F₁₇O₄P[3]

-

CAS Number: 57678-03-2[3]

Below is a diagram illustrating the chemical structure of 8:2 monoPAP.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 544.10 g/mol | [3] |

| XLogP3 | 4.6 | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Vapor Pressure | Data not available | |

| Water Solubility | Data not available for 8:2 monoPAP. The precursor, 8:2 fluorotelomer alcohol (8:2 FTOH), has a water solubility of 0.194 ± 0.032 mg/L. | [1] |

| Collision Cross Section | 198.1 Ų ([M+H]⁺, DT, N₂, ESI+) 269.1 Ų ([M-H]⁻, DT, N₂, ESI-) | [3] |

Synthesis

The synthesis of 8:2 monoPAP is a product of the telomerization process.[1][2] It is typically achieved through a two-step chemical reaction.[4] The first step involves the synthesis of the precursor, 8:2 fluorotelomer alcohol (8:2 FTOH), via telomerization.[5] The second step is the phosphorylation of 8:2 FTOH to yield the final monoester product.[4]

General Synthesis Pathway

The general pathway for the synthesis of 8:2 monoPAP is illustrated below.

Caption: General synthesis pathway of 8:2 monoPAP.

Experimental Protocol for Synthesis

While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis of monoalkyl phosphates can be adapted from established methods involving the reaction of an alcohol with a phosphorylating agent. A common method involves the use of phosphorus pentoxide (P₂O₅).

Materials:

-

8:2 Fluorotelomer Alcohol (8:2 FTOH)

-

Phosphorus Pentoxide (P₂O₅)

-

Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

-

Deionized water

-

Apparatus for heating, stirring, and extraction

Procedure:

-

Dissolve 8:2 FTOH in the anhydrous solvent within a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

-

Slowly add P₂O₅ to the stirred solution. The molar ratio of alcohol to P₂O₅ is critical in determining the ratio of mono- to di-ester products. For a higher yield of the monoester, a molar excess of the alcohol is typically used.

-

The reaction mixture is then heated and stirred for a specified period. Reaction temperature and time will influence the reaction rate and product distribution.

-

After the reaction is complete, the mixture is cooled.

-

The phosphate esters are then hydrolyzed by the careful addition of water.

-

The product is then purified, which may involve steps such as liquid-liquid extraction to remove unreacted alcohol and phosphoric acid, followed by solvent evaporation.

Note: This is a generalized protocol. The specific reaction conditions, stoichiometry, and purification methods would need to be optimized for high yield and purity of 8:2 monoPAP.

Analytical Methodology

The gold standard for the detection and quantification of 8:2 monoPAP in various matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[6] This technique offers high sensitivity and selectivity, which is necessary for analyzing complex environmental and biological samples.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the analysis of 8:2 monoPAP is depicted below.

Caption: Workflow for the analysis of 8:2 monoPAP using LC-MS/MS.

Detailed Experimental Protocol for LC-MS/MS Analysis

The following protocol is a composite based on methods reported for the analysis of polyfluoroalkyl phosphate esters in various samples.

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with a weak acidic solution to remove interferences.

-

Elute the neutral and weakly retained compounds with an appropriate solvent.

-

Elute the acidic compounds, including 8:2 monoPAP, with a basic solvent mixture (e.g., methanol with ammonium hydroxide).

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A C18 stationary phase is commonly used (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm).[3]

-

Mobile Phase A: Ammonium acetate solution (e.g., 2 mM).[7]

-

Mobile Phase B: Methanol or a mixture of methanol and acetonitrile.[7]

-

Gradient: A gradient elution is employed to separate the analytes. A typical gradient might start with a high percentage of mobile phase A, which is then decreased over time to elute the more hydrophobic compounds.[7]

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.[7]

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization in negative mode (ESI⁻) is preferred for phosphate esters.[3]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for 8:2 monoPAP. A common precursor ion is [M-H]⁻ at m/z 542.97.[3]

-

Degradation and Transformation Pathways

8:2 monoPAP is considered a precursor compound that can degrade in the environment and in biological systems to form persistent perfluorinated carboxylic acids (PFCAs), most notably perfluorooctanoic acid (PFOA).[1][2]

The primary degradation pathway is initiated by the hydrolysis of the phosphate ester linkage, which can be both an abiotic and a biotic process.[4] This initial step releases 8:2 fluorotelomer alcohol (8:2 FTOH).[4] Subsequently, 8:2 FTOH undergoes a series of oxidation steps, often mediated by microbial enzymes, to form a variety of intermediate products before ultimately being transformed into stable PFCAs.[4]

Biotransformation Pathway of 8:2 monoPAP

The following diagram illustrates the key steps in the biotransformation of 8:2 monoPAP.

Caption: Biotransformation pathway of 8:2 monoPAP to PFOA.

Conclusion

This technical guide has provided a detailed overview of the structural and chemical characteristics of this compound. The information presented, including its chemical identity, physicochemical properties, synthesis and analytical methods, and degradation pathways, is intended to be a valuable resource for researchers and professionals working with this and related PFAS compounds. A deeper understanding of these characteristics is essential for assessing its environmental impact, developing effective remediation strategies, and informing future research and development in related fields.

References

- 1. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 2. diva-portal.org [diva-portal.org]

- 3. This compound | C10H6F17O4P | CID 10143739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 57678-03-2 | Benchchem [benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 8:2 Fluorotelomer Phosphate Diesters (diPAPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 fluorotelomer phosphate diesters (8:2 diPAPs) are a subgroup of per- and polyfluoroalkyl substances (PFAS) that have been utilized in a variety of industrial and consumer products for their surfactant properties.[1] Primarily associated with the telomerization manufacturing process, these compounds have been incorporated into items such as food packaging, textiles, and firefighting foams.[2][3] 8:2 diPAPs are recognized as "precursor" compounds, meaning they can degrade or biotransform in the environment and in biological systems into other persistent PFAS, notably perfluorooctanoic acid (PFOA).[2][4] This characteristic has made them a significant focus of environmental and toxicological research, as the widespread contamination with persistent PFAS is substantially influenced by the degradation of such precursors.

Environmental Fate and Biotransformation

8:2 diPAPs are subject to transformation in various environmental compartments and biological systems. The primary degradation pathway involves the cleavage of the phosphate ester bond, leading to the formation of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP) and subsequently 8:2 fluorotelomer alcohol (8:2 FTOH).[2][3] This biotransformation process can occur in soil, sediment, and aquatic organisms.[2] 8:2 FTOH is a key intermediate that can be further oxidized to form a range of perfluorinated carboxylic acids (PFCAs), including PFOA.[2][4] Atmospheric degradation of 8:2 FTOH is also a recognized source of PFCAs.[2]

Toxicology and Health Effects

Toxicological studies have demonstrated the potential for 8:2 diPAPs to induce adverse health effects. Research in animal models has particularly highlighted their hepatotoxicity.

Hepatotoxicity

Studies in male C57BL/6J mice have shown that exposure to 8:2 diPAP at doses of 0.5, 5, and 50 mg/kg can lead to liver damage, characterized by hepatocyte swelling, spotty necrosis, and elevated serum levels of total bilirubin.[5] At the highest dose, significant increases in alanine transaminase (ALT) and aspartate aminotransferase (AST) were also observed, further indicating liver injury.[5]

Molecular Mechanisms of Toxicity: JAK2/STAT3 Pathway

The hepatotoxicity of 8:2 diPAPs has been linked to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2] Molecular docking studies have suggested a direct interaction between 8:2 diPAP and JAK2.[2] Exposure to 8:2 diPAP in mice led to decreased hepatic expression of JAK2, increased phosphorylation of STAT3, and reduced expression of the suppressor of cytokine signaling 3 (Socs3).[2] This suggests that 8:2 diPAP may inhibit Socs3, leading to the activation of the STAT3 pathway, which in turn promotes the polarization of M1 macrophages and contributes to liver inflammation.[2]

Quantitative Data

The following tables summarize the concentrations of 8:2 diPAP found in various matrices and the toxicological endpoints from a key animal study.

Table 1: Concentrations of 8:2 diPAP in Human Tissues

| Tissue | Concentration Range (ng/g) | Reference |

| Human Autopsy Tissues | <0.001 - 287 | [6] |

| Human Serum (USA) | 0.035 - 0.136 ng/mL | [7] |

| Human Serum (China) | 0.002 - 0.067 ng/mL | [7] |

Table 2: Toxicological Endpoints of 8:2 diPAP in Male C57BL/6J Mice

| Dose (mg/kg) | Observation | Reference |

| 0.5, 5, 50 | Hepatocyte damage (swelling, necrosis, vacuolization) | [5] |

| 50 | Significantly elevated serum ALT and AST | [5] |

| 0.5, 5, 50 | Increased proportion of M1 macrophages in the liver | [2] |

| 0.5, 5, 50 | Increased phosphorylation of STAT3 in the liver | [2] |

| 0.5, 5, 50 | Decreased expression of Socs3 in the liver | [2] |

Experimental Protocols

Analysis of 8:2 diPAP in Biological and Environmental Samples via LC-MS/MS

The standard method for the quantification of 8:2 diPAPs and their metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8]

Sample Preparation (General Workflow for Water Samples)

-

Filtration: Water samples are typically filtered to remove particulate matter.

-

Solid-Phase Extraction (SPE): The filtered water sample is passed through an SPE cartridge (e.g., a weak anion exchange resin) to concentrate the analytes and remove interfering matrix components.

-

Elution: The analytes are eluted from the SPE cartridge using an appropriate solvent, such as methanol or a mixture of methanol and ammonium hydroxide.

-

Concentration: The eluate is then concentrated, often to dryness under a gentle stream of nitrogen, and reconstituted in a small volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for separation.[9]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[9]

-

Flow Rate: A typical flow rate is around 400 µL/min.[9]

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is the standard technique.

-

Detection: Selected reaction monitoring (SRM) is used for quantification, where specific precursor-to-product ion transitions for 8:2 diPAP and its metabolites are monitored.[9]

-

In Vivo Hepatotoxicity Study in Mice

The following protocol is based on a study investigating the hepatotoxic effects of 8:2 diPAP.[5]

Experimental Design

-

Animal Model: Healthy male C57BL/6J mice.

-

Acclimation: Animals are acclimated to laboratory conditions for a specified period (e.g., one week) before the start of the experiment.

-

Dosing:

-

Mice are randomly assigned to different treatment groups (e.g., control, 0.5, 5, and 50 mg/kg 8:2 diPAP).

-

8:2 diPAP is dissolved in a suitable vehicle (e.g., corn oil).

-

The compound is administered orally (e.g., via gavage) daily for a set duration (e.g., 28 days).

-

-

Sample Collection:

-

At the end of the treatment period, blood samples are collected for serum biochemical analysis (e.g., ALT, AST, total bilirubin).

-

Liver tissues are harvested for histopathological examination and molecular analyses (e.g., Western blotting for protein expression).

-

-

Histopathology:

-

A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.

-

-

Western Blot Analysis:

-

Liver tissue homogenates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., JAK2, STAT3, p-STAT3, Socs3) and a loading control (e.g., β-actin).

-

The membranes are then incubated with appropriate secondary antibodies, and the protein bands are visualized and quantified.

-

Conclusion

8:2 fluorotelomer phosphate diesters are environmentally relevant PFAS that contribute to the formation of persistent perfluorinated compounds. Toxicological evidence indicates a potential for these compounds to induce hepatotoxicity through the modulation of key signaling pathways such as the JAK2/STAT3 pathway. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to further investigate the environmental fate, bioaccumulation, and health effects of 8:2 diPAPs. Continued research in this area is crucial for a comprehensive understanding of the risks associated with this class of compounds and for the development of effective risk assessment and management strategies.

References

- 1. Risk to human health related to the presence of perfluoroalkyl substances in food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pure.uva.nl [pure.uva.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Uptake, Tissue Distribution, and Elimination of 8:2 Polyfluoroalkyl Phosphate Diesters in Mytilus galloprovincialis | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. diva-portal.org [diva-portal.org]

- 9. lcms.cz [lcms.cz]

8:2 MonoPAP: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Fate